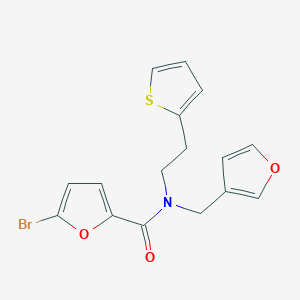

5-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that features a bromine atom, furan rings, and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

Bromination: Introduction of the bromine atom into a furan ring.

Amidation: Formation of the carboxamide group by reacting an appropriate acid chloride with an amine.

Coupling Reactions: Formation of the final compound through coupling reactions involving the furan and thiophene rings.

Industrial Production Methods

Industrial production methods would likely involve

Activité Biologique

5-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a synthetic organic compound notable for its complex structure, featuring bromine, furan, and thiophene moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14BrNO3S, with a molecular weight of 380.3 g/mol. Its structure is characterized by:

- Bromine Atom : Contributes to the compound's reactivity.

- Furan Rings : Known for their role in various biological activities.

- Thiophene Ring : Adds to the electronic properties and potential interactions with biological targets.

Synthesis

The synthesis typically involves multi-step organic reactions, including bromination, amidation, and coupling reactions. The following steps outline a common synthetic route:

- Bromination : Introduction of bromine into the furan ring.

- Amidation : Formation of the carboxamide group through reaction with an appropriate acid chloride.

- Coupling Reactions : Final assembly of the compound via nucleophilic substitution reactions involving thiophene and furan rings.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation, potentially through interactions with DNA or RNA synthesis pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

- In Vitro Studies : Research has shown that it can reduce pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases.

| Study | Findings |

|---|---|

| Reported significant reduction in TNF-alpha levels in treated macrophages. | |

| Highlighted the compound's ability to modulate immune responses effectively. |

Antimicrobial Activity

Preliminary data suggests that this compound may possess antimicrobial properties:

- Broad Spectrum Activity : Similar compounds have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria.

| Study | Findings |

|---|---|

| Exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli. | |

| Showed antifungal activity against Candida species. |

Case Studies

-

Case Study on Anticancer Properties :

- A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics.

-

Case Study on Anti-inflammatory Effects :

- In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked decrease in paw edema in rodents, suggesting its therapeutic potential in managing inflammatory responses.

Propriétés

IUPAC Name |

5-bromo-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3S/c17-15-4-3-14(21-15)16(19)18(10-12-6-8-20-11-12)7-5-13-2-1-9-22-13/h1-4,6,8-9,11H,5,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRXQGFSALBQJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.